molecular formula C10H21O4P B14308169 Phosphinic acid, (diethoxymethyl)-2-propenyl-, ethyl ester CAS No. 112499-27-1

Phosphinic acid, (diethoxymethyl)-2-propenyl-, ethyl ester

Cat. No.: B14308169
CAS No.: 112499-27-1
M. Wt: 236.24 g/mol
InChI Key: PUJFGRQQVVOGPE-UHFFFAOYSA-N
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Description

Phosphinic acid, (diethoxymethyl)-2-propenyl-, ethyl ester is an organophosphorus compound that belongs to the class of phosphinic acids These compounds are characterized by the presence of a phosphorus atom bonded to two oxygen atoms and one carbon atom

Preparation Methods

The synthesis of phosphinic acid, (diethoxymethyl)-2-propenyl-, ethyl ester can be achieved through several methods. One common approach involves the reaction of phosphinic acid derivatives with alcohols in the presence of catalysts. For instance, the esterification of phosphinic acids with alcohols can be catalyzed by ionic liquids such as imidazolium salts . Another method involves the use of N,N’-carbonyl diimidazole and dimethylaniline as catalysts for the esterification process . Industrial production methods often utilize these catalytic processes to achieve high yields and purity.

Chemical Reactions Analysis

Phosphinic acid, (diethoxymethyl)-2-propenyl-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Grignard reagents, which can react with phosphinic acid derivatives to form secondary phosphine oxides . The compound can also undergo hydrolysis in the presence of acidic or basic conditions to yield phosphinic acid and ethanol . Major products formed from these reactions include phosphine oxides and other organophosphorus compounds.

Scientific Research Applications

Phosphinic acid, (diethoxymethyl)-2-propenyl-, ethyl ester has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various organophosphorus compounds. In biology, it has been studied for its potential as a metalloprotease inhibitor, which could have implications for the treatment of diseases involving metalloprotease activity . In the medical field, phosphinic acid derivatives have shown promise as antibacterial agents and as potential treatments for neurological disorders such as epilepsy and anxiety . In industry, the compound is used in the production of flame retardants and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of phosphinic acid, (diethoxymethyl)-2-propenyl-, ethyl ester involves its interaction with molecular targets such as metalloproteases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby preventing the cleavage of peptide bonds . This inhibition can lead to various biological effects, including the modulation of cellular processes and the inhibition of bacterial growth.

Comparison with Similar Compounds

Phosphinic acid, (diethoxymethyl)-2-propenyl-, ethyl ester can be compared with other similar compounds such as phosphonic acids and phosphonates. While phosphonic acids feature a phosphorus atom bonded to three oxygen atoms and one carbon atom, phosphinic acids have a phosphorus atom bonded to two oxygen atoms and one carbon atom . This structural difference results in distinct chemical properties and reactivity. For example, phosphinic acids are known for their ability to inhibit metalloproteases, whereas phosphonic acids are often used as flame retardants and in the treatment of viral infections. Similar compounds include methylphosphonic acid and ethylphosphonic acid, which share similar chemical properties but differ in their specific applications.

Properties

CAS No.

112499-27-1

Molecular Formula

C10H21O4P

Molecular Weight

236.24 g/mol

IUPAC Name

3-[diethoxymethyl(ethoxy)phosphoryl]prop-1-ene

InChI

InChI=1S/C10H21O4P/c1-5-9-15(11,14-8-4)10(12-6-2)13-7-3/h5,10H,1,6-9H2,2-4H3

InChI Key

PUJFGRQQVVOGPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(OCC)P(=O)(CC=C)OCC

Origin of Product

United States

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